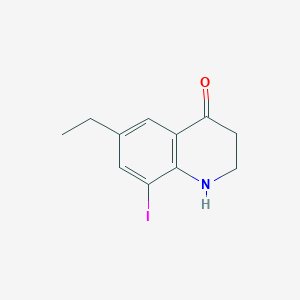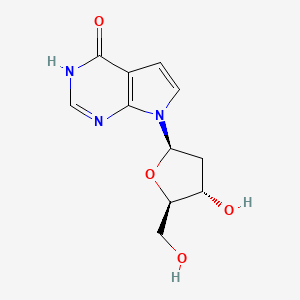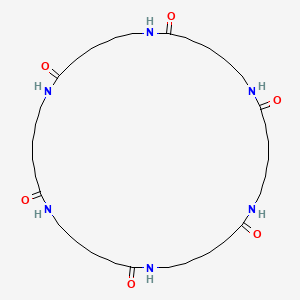
2,2-Dimethyl-4-(trimethylsilyl)but-3-ynal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4-trimethylsilylbut-3-ynal is an organic compound with the molecular formula C8H14OSi. It is characterized by the presence of a trimethylsilyl group attached to a butynal backbone. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-4-trimethylsilylbut-3-ynal typically involves the reaction of 2,2-dimethyl-3-butyne-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ether intermediate, which is then oxidized to the corresponding aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC).
Industrial Production Methods
While specific industrial production methods for 2,2-dimethyl-4-trimethylsilylbut-3-ynal are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,2-Dimethyl-4-trimethylsilylbut-3-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: 2,2-Dimethyl-4-trimethylsilylbutanoic acid.
Reduction: 2,2-Dimethyl-4-trimethylsilylbut-3-yn-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2-Dimethyl-4-trimethylsilylbut-3-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-dimethyl-4-trimethylsilylbut-3-ynal involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to participate in various addition and substitution reactions. The trimethylsilyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-3-butyne-1-ol: Lacks the trimethylsilyl group, making it less sterically hindered.
4-Trimethylsilyl-3-butyn-2-one: Contains a ketone group instead of an aldehyde, altering its reactivity.
2,2-Dimethyl-4-trimethylsilylbutanoic acid: The oxidized form of 2,2-dimethyl-4-trimethylsilylbut-3-ynal.
Uniqueness
2,2-Dimethyl-4-trimethylsilylbut-3-ynal is unique due to the combination of its aldehyde and trimethylsilyl groups. This combination provides a balance of reactivity and steric hindrance, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
89267-74-3 |
|---|---|
分子式 |
C9H16OSi |
分子量 |
168.31 g/mol |
IUPAC 名称 |
2,2-dimethyl-4-trimethylsilylbut-3-ynal |
InChI |
InChI=1S/C9H16OSi/c1-9(2,8-10)6-7-11(3,4)5/h8H,1-5H3 |
InChI 键 |
JMAWTXFRTXQRKK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C=O)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


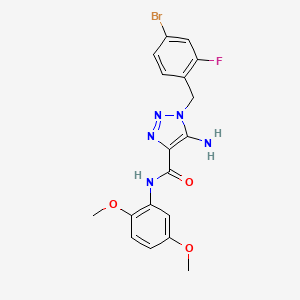
![(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS](/img/structure/B13846048.png)
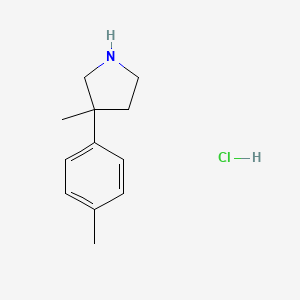
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
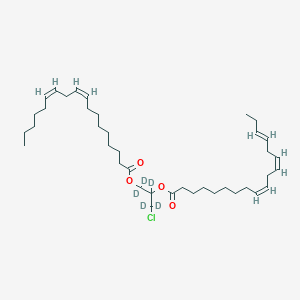

![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)
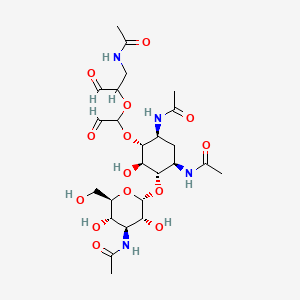
![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)

